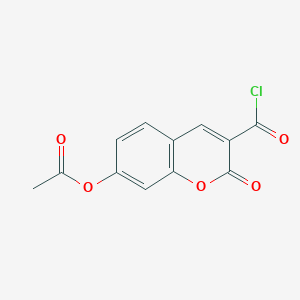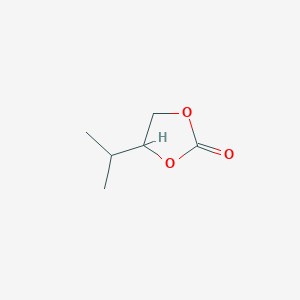![molecular formula C13H17BrFN B14339991 1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine CAS No. 104139-31-3](/img/structure/B14339991.png)
1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a 2-(4-bromophenyl)-2-fluoroethyl group
Preparation Methods
The synthesis of 1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine can be achieved through several routes. One common method involves the coupling of piperidine with 4-bromophenylboronic acid using Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial production methods may involve the use of more cost-effective reagents and optimized reaction conditions to increase yield and reduce production costs. For example, the use of p-bromophenylboronic acid, despite being more expensive, can be justified by the higher yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. For instance, oxidation with agents like potassium permanganate can introduce additional functional groups.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure may be modified to enhance biological activity or reduce toxicity.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine involves its interaction with specific molecular targets. The piperidine ring and the substituted phenyl group can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine can be compared with other piperidine derivatives, such as:
1-(4-Bromophenyl)piperidine: Lacks the fluoroethyl group, which may result in different chemical and biological properties.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
N-Phenyl-4-piperidinamine (4-AP): Another precursor in the synthesis of fentanyl, differing in its substitution pattern.
The presence of the fluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.
Properties
CAS No. |
104139-31-3 |
|---|---|
Molecular Formula |
C13H17BrFN |
Molecular Weight |
286.18 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-2-fluoroethyl]piperidine |
InChI |
InChI=1S/C13H17BrFN/c14-12-6-4-11(5-7-12)13(15)10-16-8-2-1-3-9-16/h4-7,13H,1-3,8-10H2 |
InChI Key |
OQRAMTDCDJECMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
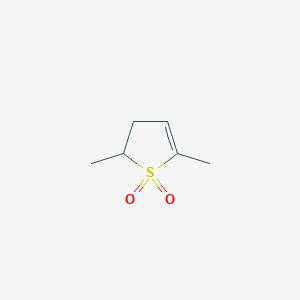
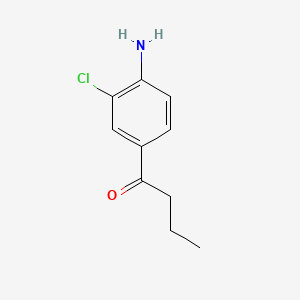
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)

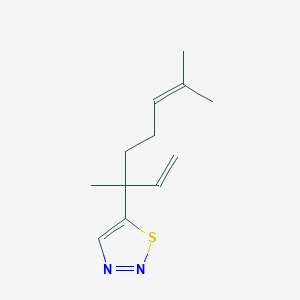

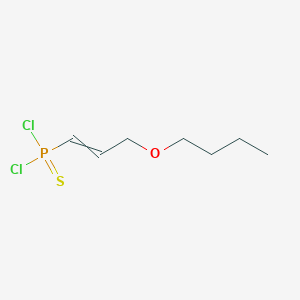
![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
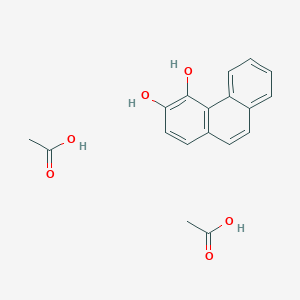
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
